Home > Products > Screening Compounds P47485 > Vildagliptin carboxy acid metabolite
Vildagliptin carboxy acid metabolite -

Vildagliptin carboxy acid metabolite

Catalog Number: EVT-13521318
CAS Number:
Molecular Formula: C17H26N2O4
Molecular Weight: 322.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vildagliptin carboxylic acid metabolite, also known as LAY 151 or M20.7, is a significant metabolic product of the dipeptidyl peptidase-4 inhibitor vildagliptin, which is primarily used in the management of type 2 diabetes mellitus. This metabolite arises from the hydrolysis of the cyano group present in vildagliptin, accounting for approximately 57% of the administered dose in humans .

Source

Vildagliptin itself is an orally active antihyperglycemic agent that selectively inhibits the dipeptidyl peptidase-4 enzyme, enhancing the levels of incretin hormones such as glucagon-like peptide 1 and glucose-dependent insulinotropic polypeptide, which are crucial for insulin secretion regulation . The carboxylic acid metabolite is formed during the metabolism of vildagliptin and is recognized for its pharmacological inactivity compared to its parent compound .

Classification

The compound falls under the class of organic compounds known as carboxylic acids and derivatives, specifically categorized as an alpha amino acid amide. Its IUPAC name is (2S)-1-{2-[(3-hydroxyadamantan-1-yl)amino]acetyl}pyrrolidine-2-carboxylic acid .

Synthesis Analysis

Methods

The synthesis of vildagliptin carboxylic acid metabolite primarily involves the hydrolysis of vildagliptin's cyano group. This process occurs via multiple metabolic pathways, with significant involvement from enzymes other than cytochrome P450, which minimizes potential drug interactions during therapeutic use .

Technical Details

The hydrolysis reaction can be summarized as follows:

VildagliptinHydrolysisVildagliptin Carboxylic Acid Metabolite\text{Vildagliptin}\xrightarrow{\text{Hydrolysis}}\text{Vildagliptin Carboxylic Acid Metabolite}

This reaction results in the conversion of the cyano moiety into a carboxylic acid functional group, leading to M20.7's formation. The exact conditions under which this hydrolysis occurs are influenced by physiological pH and enzymatic activity within the body .

Molecular Structure Analysis

Structure

The molecular formula of vildagliptin carboxylic acid metabolite is C17H26N2O4C_{17}H_{26}N_{2}O_{4} with a molecular weight averaging around 322.405 g/mol . The compound features a pyrrolidine ring structure and a hydroxylated adamantane moiety.

Data

  • InChI Key: KWZNLUFQUDQQJU-FBXIQOIYSA-N
  • SMILES: OC(=O)[C@@H]1CCCN1C(=O)CNC12CC3CC(CC(O)(C3)C1)C2
  • Polar Surface Area: 89.87 Ų
  • Water Solubility: 3.9 mg/mL
Chemical Reactions Analysis

Reactions

The primary reaction associated with vildagliptin carboxylic acid metabolite is its formation through hydrolysis, which can be represented as:

Vildagliptin+H2OVildagliptin Carboxylic Acid Metabolite\text{Vildagliptin}+\text{H}_2\text{O}\rightarrow \text{Vildagliptin Carboxylic Acid Metabolite}

This reaction does not involve cytochrome P450 enzymes, making it a unique pathway for drug metabolism . Other minor metabolites include amide hydrolysis products and glucuronides .

Technical Details

The hydrolysis process can be influenced by factors such as pH and temperature, which dictate the rate and extent of conversion to the carboxylic acid form. In vitro studies have shown that this metabolite retains some biological activity but is significantly less potent than vildagliptin itself .

Mechanism of Action

Process

Data

The metabolite demonstrates an IC50 value of approximately 477 µM for dipeptidyl peptidase-4 inhibition in human Caco-2 cells, indicating minimal activity compared to its parent compound .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a trifluoroacetate salt form.
  • Melting Point: Not specifically reported but can be inferred from related compounds.

Chemical Properties

  • Solubility: Water solubility is about 3.9 mg/mL.
  • pKa Values: Strongest acidic pKa is around 3.37; strongest basic pKa is approximately 9.04.
  • LogP: Indicates low lipophilicity with values ranging from -1.4 to -2.7.

These properties are essential for understanding how vildagliptin carboxylic acid metabolite behaves in biological systems and its potential interactions with other compounds .

Applications

Scientific Uses

Vildagliptin carboxylic acid metabolite serves primarily as a research tool for studying drug metabolism and pharmacokinetics related to dipeptidyl peptidase-4 inhibitors. Its characterization aids in understanding metabolic pathways and potential interactions with other medications used in diabetes management.

Additionally, ongoing research focuses on its role in assessing safety profiles during drug development processes, particularly concerning metabolic stability and efficacy evaluations in clinical trials involving type 2 diabetes treatments .

Metabolic Pathways and Biotransformation Mechanisms

Hydrolytic Metabolism of Vildagliptin to Carboxy Acid Metabolite

The primary metabolic pathway for the dipeptidyl peptidase-4 (DPP-4) inhibitor vildagliptin involves hydrolytic cleavage of its cyanopyrrolidine group, leading to the formation of the pharmacologically inactive carboxylic acid metabolite designated M20.7 (LAY151). This biotransformation represents the dominant metabolic route in humans, accounting for approximately 55% of total circulating drug-related material in plasma, while unchanged vildagliptin constitutes approximately 25.7% [1] [2]. The hydrolysis occurs rapidly in vivo, with M20.7 detectable in plasma within 1.1 hours post-administration, mirroring the early appearance of the parent compound [1].

Mass balance studies in humans after a single oral 100-mg dose of [¹⁴C]vildagliptin demonstrated that 85.4% of the administered radioactivity was recovered in urine within 168 hours, with M20.7 representing the major excreted metabolite. Only 4.54% of the dose was recovered as unchanged drug in feces, indicating near-complete absorption followed by extensive metabolism [1] [2]. In vitro studies using human liver fractions confirmed M20.7 formation rates of 0.21 ± 0.03 pmol/h/mg protein in S9 fractions, 0.13 ± 0.01 pmol/h/mg protein in cytosol, and 0.64 ± 0.05 pmol/h/mg protein in microsomes at therapeutic substrate concentrations, establishing the liver as the primary site of hydrolysis [5].

Table 1: Recovery of Vildagliptin and M20.7 in Humans Following a Single 100-mg Oral Dose

MatrixTotal Radioactivity Recovery (% dose)Unchanged Vildagliptin (% dose)M20.7 Metabolite (% dose)
Urine85.4%22.6%Major component (exact % N/A)
Feces14.6%4.54%Minor component
Total~100%~27%>50% of circulating material

Role of Dipeptidyl Peptidase-4 (DPP-4) in Cyano Group Hydrolysis

Contrary to initial assumptions, the enzyme primarily responsible for M20.7 formation is DPP-4 itself – the pharmacological target of vildagliptin. This creates a unique scenario where the drug's target enzyme also mediates its primary deactivation. Robust evidence supports this mechanism:

  • Correlative Evidence: A strong positive correlation (r = 0.95, p < 0.001) exists between DPP-4 activity and vildagliptin-hydrolyzing activity across mouse, rat, and human liver S9 fractions. Western blot analysis confirmed DPP-4 protein expression aligned with hydrolytic activity [4] [5].
  • Inhibition Studies: Co-incubation with the selective DPP-4 inhibitor sitagliptin significantly reduced M20.7 formation in human liver S9 fractions by 92.5% (from 0.21 ± 0.03 to 0.016 ± 0.002 pmol/h/mg protein). Similar high inhibition rates were observed in rat (94.6%) and mouse (94.3%) liver fractions, confirming DPP-4's predominant role [5].
  • Enzyme Kinetics: Recombinant human DPP-4 efficiently catalyzes vildagliptin hydrolysis with a catalytic efficiency (kcat/Km) of 1.9 mL/min/μg. Mutagenesis studies revealed critical residues: the R623Q mutation reduced catalytic efficiency by 98%, while the S630A mutation abolished it completely, demonstrating the active site's involvement [5].
  • Species-Specific Contribution: While DPP-4 accounts for >90% of hydrolysis in humans and rodents, studies in DPP-4-deficient rats indicated approximately 20% of the hydrolysis was attributable to non-DPP-4 pathways, suggesting minor compensatory mechanisms in this model [6].

This mechanism of target-mediated drug metabolism (TMDD) has significant pharmacokinetic implications. Pharmacodynamic modeling indicates that vildagliptin exhibits slow dissociation from DPP-4 (half-life ~1.1 hours) and undergoes hydrolysis by the enzyme (half-life ~6.3 hours) as a disposition mechanism. This contributes to its sustained inhibitory effect despite rapid plasma clearance of the parent drug [3].

Table 2: Kinetic Parameters of DPP-4 Mediated Vildagliptin Hydrolysis

ParameterValue (Human DPP-4)Significance
Km (μM)8.5 ± 1.8Moderate affinity
Vmax (pmol/min/μg)16.1 ± 1.7High capacity
kcat (min⁻¹)16.1 ± 1.7Catalytic rate constant
kcat/Km (mL/min/μg)1.9 ± 0.4High catalytic efficiency
Sitagliptin Inhibition (%)92.5%Confirms DPP-4 as primary metabolic enzyme

Species-Specific Variability in Metabolic Clearance Rates

Significant interspecies differences exist in the rate and extent of vildagliptin hydrolysis to M20.7, impacting the translation of preclinical findings:

  • In Vitro Liver Metabolism: Human liver S9 fractions exhibited a M20.7 formation rate of 0.21 ± 0.03 pmol/h/mg protein. This was significantly lower than rates observed in mice (1.21 ± 0.12 pmol/h/mg protein) and rats (0.98 ± 0.08 pmol/h/mg protein) under identical conditions [5]. This variability correlates strongly with species-specific DPP-4 expression levels and activity in hepatic tissues.
  • In Vivo Disposition: Pharmacokinetic studies in dogs and rats after intravenous administration revealed higher plasma clearance rates compared to humans. Dog clearance was 1.3 L/h/kg, rat clearance was 2.9 L/h/kg, while projected human clearance (via allometric scaling) was approximately 0.5 L/h/kg [6]. This aligns with the observed lower in vitro metabolic rate in human liver fractions.
  • Tissue Distribution: Autoradiography studies in rats showed higher initial concentrations of radioactivity (representing vildagliptin and metabolites) in organs with high DPP-4 expression, including the liver, kidney, and intestinal mucosa. Excretion patterns also differed: rats excreted 58% of the dose in urine and 34% in feces, while dogs excreted 75% in urine and 11% in feces [6]. These differences likely stem from variations in DPP-4 abundance and activity, as well as potential contributions from other hydrolytic enzymes.

The high clearance in rodents relative to humans, coupled with the dominant role of DPP-4 across species, supports the relevance of preclinical models for studying the hydrolysis pathway. However, the quantitative differences necessitate careful extrapolation of metabolic clearance data.

Table 3: Species-Specific Variability in Vildagliptin Hydrolysis

SpeciesM20.7 Formation Rate (pmol/h/mg protein) in S9 FractionsPlasma Clearance (L/h/kg)Primary Excretion RouteDPP-4 Contribution to Hydrolysis
Human0.21 ± 0.03~0.5 (projected)Urine (85%)>90%
Rat0.98 ± 0.082.9Urine (58%) / Feces (34%)>90%
DogNot Reported1.3Urine (75%)>90% (inferred)
Mouse1.21 ± 0.12Not ReportedNot Reported>90%

Novel Pathways Involving Cysteine Adduct Formation

Beyond hydrolysis by DPP-4, vildagliptin undergoes chemically-mediated conjugation reactions with endogenous thiols via its cyanopyrrolidine group, forming novel thiazoline-containing metabolites:

  • Non-Enzymatic Adduct Formation: In vitro studies demonstrated that vildagliptin, but not M20.7, undergoes rapid, non-enzymatic reaction with L-cysteine at physiological pH and temperature, forming a unique thiazoline acid adduct designated M407. The reaction involves nucleophilic attack by the cysteine thiolate on the electrophilic nitrile carbon of vildagliptin, followed by intramolecular cyclization and ring expansion, resulting in irreversible conversion of the nitrile moiety into a thiazoline-4-carboxylic acid [7] [10]. The half-life of vildagliptin in the presence of excess cysteine is approximately 20-30 minutes, highlighting the reactivity of the nitrile group. Glutathione (GSH) reacts much slower under similar conditions.
  • In Vivo Relevance: Administration of vildagliptin to rats led to the detection of M407 in plasma. Excretion studies confirmed M407 and its glucuronide conjugate (M583) in urine, feces, and bile. The combined urinary and fecal excretion of M407 reached approximately 2% of the administered dose over 48 hours. Another thiol adduct, the cysteinylglycine conjugate M464, was also detected in vivo, likely resulting from the breakdown of a transient GSH conjugate [7].
  • Metabolic Pathway: The proposed metabolic sequence involves: 1) Initial non-enzymatic conjugation of vildagliptin with cysteine or glutathione; 2) Enzymatic processing of glutathione adducts (e.g., by gamma-glutamyltransferase and dipeptidases) yielding cysteine conjugates like M464; 3) Intramolecular cyclization of the cysteine adducts to form stable thiazoline acids (M407); 4) Potential glucuronidation of M407 to form M583 for biliary excretion [7] [10].

This pathway represents a minor clearance route quantitatively (≈2% of dose) compared to DPP-4-mediated hydrolysis forming M20.7 (>50% of circulating material). However, the formation of chemically reactive intermediates and stable protein adducts via this pathway has potential implications for idiosyncratic drug reactions, including rare liver injury associated with vildagliptin. The M407 adduct serves as a biomarker for this covalent binding potential.

Table 4: Novel Thiol-Derived Metabolites of Vildagliptin

Metabolite DesignationChemical OriginStructureDetection SiteExcretion (% dose in rats)
M407L-Cysteine AdductThiazoline acidPlasma, Urine, Feces, Bile~2% (total)
M583Glucuronide of M407O-Glucuronide of thiazolineBileQuantified in bile
M464Cysteinylglycine AdductThiazoline acid conjugateUrine, Feces, BileMinor component
M611 (in vitro only)Glutathione (GSH) AdductThiazoline-GSH conjugateIncubations (HEK293 cells, liver fractions)Not detected in vivo

Properties

Product Name

Vildagliptin carboxy acid metabolite

IUPAC Name

1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C17H26N2O4/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,18,23H,1-10H2,(H,21,22)

InChI Key

KWZNLUFQUDQQJU-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.